molecular formula C10H10FNO3 B11892080 6-Fluoro-4-hydroxychroman-2-carboxamide

6-Fluoro-4-hydroxychroman-2-carboxamide

Katalognummer: B11892080
Molekulargewicht: 211.19 g/mol
InChI-Schlüssel: CEXPRWNIWYMOOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxychroman-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the chroman ring structure.

    Hydroxylation: Addition of the hydroxyl group to the chroman ring.

    Carboxamidation: Formation of the carboxamide group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ hydrogenation and bromination steps, followed by fluorination and carboxamidation .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-4-hydroxychroman-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-fluoro-4-oxochroman-2-carboxamide .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-hydroxychroman-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-hydroxychroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluoro-4-hydroxychroman-2-carboxamide is unique due to its chroman ring structure, which imparts distinct chemical and biological properties compared to other fluorinated carboxamides. Its combination of a fluorine atom, hydroxyl group, and carboxamide group makes it a versatile compound for various research applications .

Eigenschaften

Molekularformel

C10H10FNO3

Molekulargewicht

211.19 g/mol

IUPAC-Name

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C10H10FNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-3,7,9,13H,4H2,(H2,12,14)

InChI-Schlüssel

CEXPRWNIWYMOOL-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(C=CC(=C2)F)OC1C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.